2-(2-Aminoethyl)aniline
Overview
Description
2-(2-Aminoethyl)aniline is a chemical compound that is part of the aniline family, which are derivatives of benzene containing an amino group attached to the phenyl ring. Anilines are important building blocks in the synthesis of dyes, pharmaceuticals, and polymers due to their versatile reactivity and ability to be transformed into a wide range of different compounds.
Synthesis Analysis
The synthesis of 2-aminoanilines, which are structurally related to 2-(2-Aminoethyl)aniline, can be achieved through palladium-catalyzed ortho-C-H amidation of anilides using N-nosyloxycarbamates. This method exhibits excellent regioselectivity and functional group tolerance, operating under relatively mild conditions . Additionally, aniline oligomers with amino or aryl end-groups can be synthesized through a single-step reaction in an acidic medium, potentially involving electrophilic aromatic substitution .
Molecular Structure Analysis
The molecular structure of related aniline derivatives has been studied using various spectroscopic methods. For instance, a Schiff base compound derived from an aniline, 2-amino-N-(3-phenylprop-2-enylidene)aniline, was characterized by UV-Vis and FT-IR spectroscopy and its crystal structure was determined by X-ray crystallography, revealing a trans configuration around the C=N double bond .
Chemical Reactions Analysis
Anilines can undergo radical arylation reactions with arylhydrazines to form substituted 2-aminobiphenyls. These reactions are highly regioselective due to the strong directing effect of the amino functionality. Anilines are better aryl radical acceptors compared to other substrates like nitrobenzenes or phenyl ethers, and the regioselectivity can be controlled through the rearomatization step .
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives can be modified through polymerization. For example, poly(2-aminobenzoic acid) and its copolymers with aniline were synthesized and characterized by UV-visible and FTIR spectroscopy. The thermal stability and electrical conductivity of these polymers were measured, showing that the incorporation of metal ions and the mole fraction of aniline in the feed can significantly affect these properties .
Scientific Research Applications
Application 1: Methylation of Anilines
- Summary of Application: Anilines, including “2-(2-Aminoethyl)aniline”, can be methylated using methanol in a process catalysed by cyclometalated ruthenium complexes . This process is used in the synthesis of bio-active compounds, particularly in the pharmaceutical industry .
- Methods of Application: The methylation process involves a hydrogen autotransfer procedure that proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) . The alcohol is dehydrogenated in a first reaction step, which leads to the formation of a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation .
- Results or Outcomes: The process allows the effective methylation of anilines with methanol to selectively give N-methylanilines . This transformation is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible .
Application 2: Electrochemical CO2 Reduction
- Summary of Application: Anilines can assist in the electrocatalytic reduction of CO2 to HCOOH . This process is used in the field of green chemistry to convert CO2, a greenhouse gas, into useful chemicals .
- Methods of Application: An aniline modified tin oxide composite catalyst was constructed and applied to electrocatalytic CO2 reduction . A thin amorphous organic aniline layer was formed on the exterior of oxidized carbon nanotubes (OCNTs), which anchors tin oxide nanoparticles (SnO2 NPs) and improves the stability of the composite electrocatalysts .
- Results or Outcomes: The captured CO2 is converted into an intriguing carbamate intermediate (NHCOO*), which reduces the reaction energy barrier through a new reaction pathway and accelerates the reaction kinetics of the rate-determining step for CO2 ER to generate HCOOH . The SnO2/PDA 0.5 -OCNTs delivered an excellent HCOOH faradaic efficiency (FE HCOOH) of 96% at −1.43 V (vs. RHE) with a satisfactory HCOOH partial current density (jHCOOH) of 166 mA cm −2 at −1.83 V in a flow cell .
Application 3: Synthesis of Schiff Bases
- Summary of Application: Anilines can be used in the synthesis of Schiff bases with some transition metal complexes . These Schiff base metal complexes have received significant attention in the scientific community for their versatile applications .
- Methods of Application: Schiff bases are usually prepared through condensation reaction from primary amines with aldehyde or ketone carbonyl derivatives . The incorporation of metals to Schiff base ligands attracts much attention, since the metals and Schiff base ligands coordinated via bonding .
- Results or Outcomes: Most of these derivatives displayed broad range bioactivities including antibacterial, antifungal, antituberclosis, antimalarial, antioxidant, antidiabetic, anti-inflammatory and anticancer activities .
Application 4: Electrochemical Oxidation
- Summary of Application: The electrochemical oxidation of amines is an essential alternative to the conventional chemical transformation that provides critical routes for synthesising and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals .
- Results or Outcomes: The electrochemical oxidation of amines has been extensively researched over the past seven decades .
Safety And Hazards
properties
IUPAC Name |
2-(2-aminoethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWYVHJLQDINFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372812 | |
Record name | 2-(2-aminoethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)aniline | |
CAS RN |
48108-93-6 | |
Record name | 2-(2-aminoethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Amino-ethyl)-phenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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